

# Optimizing yield and purity of strontium thiosulphate synthesis

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## Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

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## Technical Support Center: Synthesis of Strontium Thiosulphate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of **strontium thiosulphate** synthesis.

## Frequently Asked Questions (FAQs)

**Q1:** What is the most common method for synthesizing **strontium thiosulphate**?

**A1:** The most widely used method for synthesizing **strontium thiosulphate** is through a double displacement reaction in an aqueous solution. This typically involves reacting a soluble strontium salt, such as strontium chloride ( $\text{SrCl}_2$ ) or strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ ), with sodium thiosulphate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).<sup>[1][2][3][4]</sup> The reaction leads to the precipitation of **strontium thiosulphate**, which is moderately soluble in water, while a soluble sodium salt ( $\text{NaCl}$  or  $\text{NaNO}_3$ ) remains in the solution.<sup>[1][4]</sup>

**Q2:** What are the different hydrated forms of **strontium thiosulphate**, and how do I control which one I synthesize?

**A2:** **Strontium thiosulphate** is known to exist in at least two hydrated forms: a pentahydrate ( $\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ ) and a monohydrate ( $\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$ ).<sup>[1][3][5][6]</sup> The formation of a specific

hydrate is influenced by the crystallization conditions, particularly the temperature and the rate of solvent evaporation.

- Pentahydrate ( $\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ ): This form is typically obtained by evaporating the aqueous solution at a low temperature.[1][2][4]
- Monohydrate ( $\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$ ): The monohydrate can be crystallized from aqueous solutions at room temperature over a longer period.[3][5][6] There is evidence to suggest that the pentahydrate may transform into the monohydrate over time.[5][6]

To control the hydration state, it is crucial to maintain a consistent and controlled temperature during crystallization.

Q3: What are the main factors that affect the yield and purity of the final product?

A3: Several factors can significantly impact the yield and purity of **strontium thiosulphate**:

- Temperature: Low temperatures during crystallization are essential to maximize yield due to the moderate solubility of **strontium thiosulphate** in water.[1][2][4] Higher temperatures can also lead to the decomposition of the thiosulphate ion.
- Purity of Reactants: The purity of the starting materials (strontium salt and sodium thiosulphate) is critical. Impurities can co-precipitate with the product or participate in side reactions.
- pH of the Solution: Thiosulphates are unstable in acidic conditions, decomposing into sulfur and sulfur dioxide.[7] Therefore, maintaining a neutral or slightly alkaline pH is important to prevent product degradation.
- Presence of Oxidizing Agents: Thiosulphate is a reducing agent and can be oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of sulphate impurities.
- Washing and Drying: Inadequate washing of the precipitated product will result in contamination with the soluble sodium salt by-product (e.g.,  $\text{NaCl}$ ,  $\text{NaNO}_3$ ).[3] Improper drying conditions, such as high temperatures, can lead to the loss of water of hydration and decomposition of the product.[1][2][4]

# Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield	<p>1. Incomplete precipitation: The concentration of reactants may be too low, or the crystallization temperature is too high, keeping a significant amount of product dissolved.</p> <p>[1][2][4]2. Product decomposition: The reaction mixture may be too acidic, or the temperature may be too high, leading to the breakdown of the thiosulphate ion.[7]</p>	<p>1. Increase the concentration of the reactant solutions. Ensure the crystallization is carried out at a low temperature (e.g., by using an ice bath).</p> <p>2. Monitor and adjust the pH of the reaction mixture to be neutral or slightly alkaline. Avoid excessive heating during the synthesis and drying steps.</p>
Product is Contaminated with a White, Water-Soluble Impurity	Inadequate washing: The precipitate was not washed sufficiently to remove the soluble sodium salt by-product (NaCl or NaNO <sub>3</sub> ).[3]	<p>Wash the strontium thiosulphate precipitate thoroughly with cold deionized water. Repeat the washing and filtration steps several times.</p> <p>To minimize product loss, use a minimal amount of cold water for each wash, as strontium thiosulphate has some solubility in water.</p>
Product Appears Yellowish or has a Sulphur Smell	Decomposition of thiosulphate: This indicates the presence of elemental sulfur, which is a decomposition product of thiosulphate in acidic conditions or at elevated temperatures.[1][7]	<p>1. Strictly control the pH of the reaction to be neutral or slightly alkaline.</p> <p>2. Ensure that all reaction and drying steps are carried out at low temperatures.</p> <p>3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.</p>
Inconsistent Number of Water Molecules in the Hydrated	Uncontrolled crystallization conditions: Fluctuations in	Maintain a constant and controlled temperature

Product	temperature and evaporation rate during crystallization can lead to a mixture of hydrates or an incorrect hydration state. <a href="#">[5]</a> <a href="#">[6]</a>	throughout the crystallization process. Control the rate of solvent evaporation (e.g., by using a desiccator with a controlled atmosphere).
Formation of Strontium Sulphate as an Impurity	Oxidation of thiosulphate: The thiosulphate ion may have been oxidized to sulphate by dissolved oxygen or other oxidizing agents. In air, strontium thiosulphate can decompose to strontium sulphate and sulfur. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	1. Use deaerated water for preparing solutions.2. Carry out the reaction and crystallization under an inert atmosphere.3. Store the final product in a tightly sealed container, away from air and moisture.

## Experimental Protocols

### Synthesis of Strontium Thiosulphate Pentahydrate ( $\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )

This protocol is based on the common aqueous precipitation method.[\[1\]](#)[\[2\]](#)[\[4\]](#)

#### Materials:

- Strontium Chloride Hexahydrate ( $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Sodium Thiosulphate Pentahydrate ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )
- Deionized Water (degassed)
- Ethanol (for washing)
- Buchner Funnel and Filter Paper
- Beakers and Magnetic Stirrer
- Ice Bath

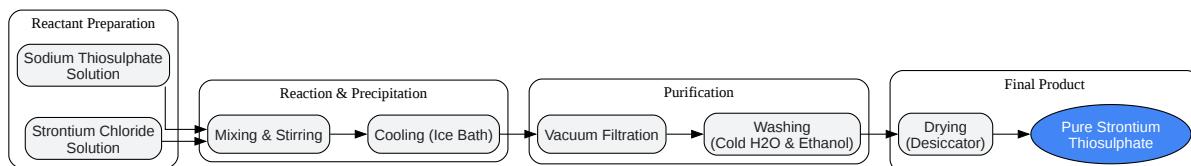
**Procedure:**

- Prepare Reactant Solutions:
  - Prepare a solution of strontium chloride by dissolving a specific molar amount of SrCl2·6H2O in a minimal amount of degassed deionized water at room temperature.
  - Prepare a stoichiometric equivalent solution of sodium thiosulphate by dissolving Na2S2O3·5H2O in a minimal amount of degassed deionized water at room temperature.
- Reaction and Precipitation:
  - Slowly add the sodium thiosulphate solution to the strontium chloride solution while stirring continuously.
  - A white precipitate of **strontium thiosulphate** should form.
  - Place the reaction beaker in an ice bath and continue stirring for 1-2 hours to maximize precipitation.
- Filtration and Washing:
  - Filter the precipitate using a Buchner funnel under vacuum.
  - Wash the precipitate with several small portions of cold deionized water to remove the soluble sodium chloride by-product.
  - Finally, wash the precipitate with a small amount of cold ethanol to aid in drying.
- Drying:
  - Carefully transfer the filtered product to a watch glass or petri dish.
  - Dry the product in a desiccator over a suitable desiccant at room temperature. Do not heat the product, as this can lead to decomposition and loss of hydration water.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Quantitative Data Summary

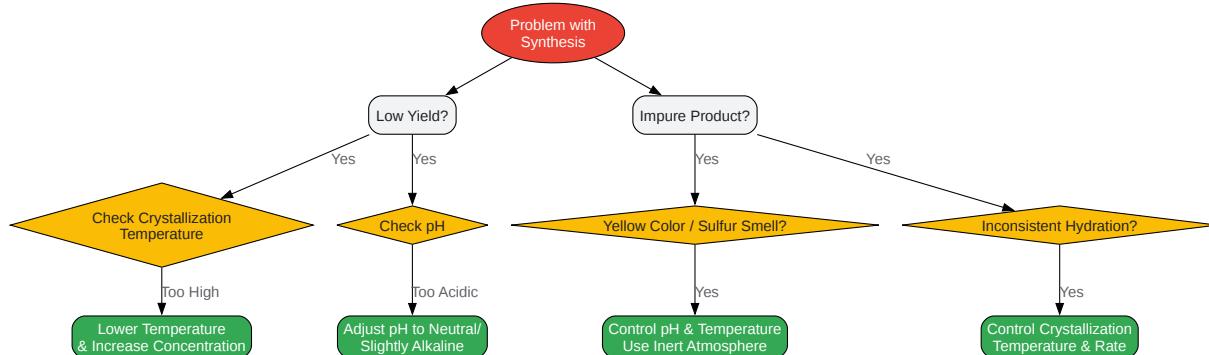
Parameter	Effect on Yield	Effect on Purity	Reference
Crystallization Temperature	Lower temperature increases yield due to lower solubility.	Lower temperature minimizes decomposition.	[1][2][4]
pH	Neutral to slightly alkaline pH is optimal. Acidic pH drastically reduces yield due to decomposition.	Acidic pH leads to sulfur and sulphate impurities.	[7]
Reactant Concentration	Higher concentrations generally lead to higher initial precipitation.	Very high concentrations may lead to smaller crystals and more included impurities.	General chemical principles
Atmosphere	Inert atmosphere can improve yield by preventing oxidative decomposition.	Inert atmosphere prevents the formation of sulphate impurities.	[1][2][4]

## Visualizations



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Caption: Experimental workflow for the synthesis of **strontium thiosulphate**.

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Caption: Troubleshooting decision tree for **strontium thiosulphate** synthesis.

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